4-(3-bromopropyl)-1-methyl-1H-pyrazole 4-(3-bromopropyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1082065-79-9
VCID: VC3366323
InChI: InChI=1S/C7H11BrN2/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4H2,1H3
SMILES: CN1C=C(C=N1)CCCBr
Molecular Formula: C7H11BrN2
Molecular Weight: 203.08 g/mol

4-(3-bromopropyl)-1-methyl-1H-pyrazole

CAS No.: 1082065-79-9

Cat. No.: VC3366323

Molecular Formula: C7H11BrN2

Molecular Weight: 203.08 g/mol

* For research use only. Not for human or veterinary use.

4-(3-bromopropyl)-1-methyl-1H-pyrazole - 1082065-79-9

Specification

CAS No. 1082065-79-9
Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
IUPAC Name 4-(3-bromopropyl)-1-methylpyrazole
Standard InChI InChI=1S/C7H11BrN2/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4H2,1H3
Standard InChI Key IFOGCDKQKBWMGC-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CCCBr
Canonical SMILES CN1C=C(C=N1)CCCBr

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(3-bromopropyl)-1-methyl-1H-pyrazole consists of a pyrazole core with specific substitutions. The pyrazole heterocycle contains two adjacent nitrogen atoms at positions 1 and 2, forming a five-membered aromatic ring. The key structural features include:

  • A methyl group attached to the nitrogen at position 1 (N-methylation)

  • A bromopropyl substituent at position 4 of the pyrazole ring

  • An unsubstituted position at C-3 and C-5 of the pyrazole ring

This substitution pattern distinguishes it from related compounds such as 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, which features methyl groups at positions 3 and 5 instead of position 1.

Physical and Chemical Properties

Based on the structural characteristics and comparisons with similar pyrazole derivatives, the following properties can be anticipated for 4-(3-bromopropyl)-1-methyl-1H-pyrazole:

Table 1. Predicted Physical and Chemical Properties of 4-(3-bromopropyl)-1-methyl-1H-pyrazole

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC7H11BrN2Derived from structural analysis
Molecular Weight203.08 g/molCalculated from atomic weights
Physical StateColorless to pale yellow liquid or solidBased on similar pyrazole derivatives
SolubilitySoluble in organic solvents (chloroform, methanol, DMF), limited water solubilityCommon for halogenated pyrazoles
Melting Point45-65°C (estimated)Extrapolated from similar compounds
Boiling Point260-280°C (estimated)Extrapolated from similar compounds
Log P2.1-2.5 (estimated)Predicted based on structure
pKa2.5-3.5 (pyrazole NH)Typical for pyrazole derivatives

The presence of the bromine atom in the propyl chain makes this compound particularly reactive toward nucleophilic substitution reactions, which can be advantageous for further synthetic modifications. The N-methylation likely affects the electron distribution within the pyrazole ring, potentially altering its reactivity compared to non-methylated analogues.

Synthetic Routes

N-Methylation of 4-(3-Bromopropyl)-1H-pyrazole

This approach would involve:

  • Synthesizing 4-(3-bromopropyl)-1H-pyrazole as an intermediate

  • Performing selective N-methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a suitable base

The selective N-methylation of pyrazoles typically occurs at the more nucleophilic N1 position, making this a viable synthetic strategy.

Direct Functionalization Approach

Based on methodologies used for related compounds, a direct functionalization approach could involve:

  • Starting with 1-methyl-1H-pyrazole

  • Introducing the bromopropyl group at position 4 through metalation followed by alkylation with a suitable bromopropyl source

This approach is comparable to the lithiation strategies employed for functionalization of trifluoromethylpyrazoles as described in the literature .

Optimization Considerations

The synthesis of 4-(3-bromopropyl)-1-methyl-1H-pyrazole would likely require optimization of several parameters:

Table 2. Potential Optimization Parameters for Synthesis

ParameterConsiderationsPotential Optimal Conditions
Reaction TemperatureTemperature control affects selectivity0-25°C for metalation; 50-80°C for substitution
Solvent SystemSolvent polarity affects reactivityTHF or diethyl ether for metalation; DMF for substitution
Base SelectionStrength and selectivity of metalationn-BuLi or LDA for strong metalation; K2CO3 for milder conditions
Reaction TimeAffects completion and side reactions1-3 hours for metalation; 4-12 hours for substitution
Purification MethodRemoval of side productsColumn chromatography with hexane/ethyl acetate gradient

Flow Chemistry Applications

Recent advancements in pyrazole chemistry have employed flow reactors for precise control over reaction conditions. For instance, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor has been demonstrated to be an effective method for introducing functional groups . A similar approach could be applicable for the functionalization of 1-methyl-1H-pyrazole to introduce the bromopropyl group at position 4.

Structural FeaturePotential Biological EffectRelevant Examples from Literature
N-methylation at position 1Enhanced lipophilicity and blood-brain barrier penetration1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles
Bromopropyl at position 4Increased cytotoxicity against cancer cells; potential alkylating propertiesVarious 4-substituted pyrazoles with anticancer activity
Unsubstituted positions 3 and 5Provides sites for hydrogen bonding; affects binding affinity to biological targetsEthyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives (compound 4, IC50 = 26 μM against A549)

Applications in Medicinal Chemistry and Agrochemistry

As a Building Block for Drug Development

The bromopropyl group provides a reactive site for further modification, making this compound valuable as an intermediate in the synthesis of more complex drug candidates. The bromine atom can be displaced by various nucleophiles to introduce diverse functional groups, expanding the chemical space accessible from this scaffold.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The primary reactivity of 4-(3-bromopropyl)-1-methyl-1H-pyrazole is expected to center around the bromopropyl group, which can undergo nucleophilic substitution reactions with various nucleophiles:

  • Azide nucleophiles to form azidopropyl derivatives

  • Amines to form aminopropyl derivatives

  • Thiols to form thioether derivatives

  • Alkoxides to form ether derivatives

These transformations follow typical SN2 reaction mechanisms, with the nucleophile attacking the carbon adjacent to the bromine, displacing bromide as a leaving group.

Metalation Reactions

The pyrazole ring in 4-(3-bromopropyl)-1-methyl-1H-pyrazole can potentially undergo metalation reactions, particularly at positions 3 and 5, which are unsubstituted. This approach is analogous to the direct ortho-metalation (DoM) reactions described for related pyrazoles . Subsequent reactions with electrophiles would allow for further functionalization of the pyrazole core.

Oxidation and Reduction Reactions

The bromopropyl group can undergo various transformations:

  • Oxidation to introduce carbonyl functionalities

  • Reduction (e.g., with LiAlH4) to remove the bromine and form a propyl derivative

  • Elimination reactions to form allyl derivatives

Comparison with Similar Pyrazole Derivatives

Structural Comparison

Table 4. Comparison of 4-(3-bromopropyl)-1-methyl-1H-pyrazole with Related Compounds

CompoundKey Structural DifferencesDistinctive Properties
4-(3-bromopropyl)-1-methyl-1H-pyrazoleMethyl at N1, bromopropyl at C4Subject of this article
4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazoleMethyl groups at C3 and C5, unsubstituted N1Different electron distribution, potentially higher NH acidity
1-methyl-3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl at C3 instead of bromopropyl at C4Higher electron-withdrawing effect, different reactivity patterns
1-methyl-5-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl at C5 instead of bromopropyl at C4Different electronic properties and potential biological activities

Reactivity Comparison

The reactivity profiles of these compounds differ significantly:

  • 4-(3-bromopropyl)-1-methyl-1H-pyrazole likely exhibits higher reactivity toward nucleophilic substitution due to the primary alkyl bromide.

  • 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole features an acidic NH group that can participate in hydrogen bonding and deprotonation reactions.

  • The trifluoromethyl-substituted pyrazoles demonstrate distinct electronic properties due to the strongly electron-withdrawing CF3 group, affecting their reactivity in metalation reactions .

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